molecular formula C16H20N2O2 B12069715 tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate

Cat. No.: B12069715
M. Wt: 272.34 g/mol
InChI Key: NZCOWXGPOIKZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Aminocyclopropyl Group: The aminocyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring or the aminocyclopropyl group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and protein interactions.

    Chemical Biology: The compound serves as a probe in chemical biology to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aminocyclopropyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of an indole ring, which may result in different biological activities and chemical reactivity.

    tert-Butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate: The pyrrolidine analog has a different ring structure, potentially leading to variations in its pharmacological properties.

    tert-Butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate: This compound contains an azetidine ring, which may affect its stability and reactivity compared to the indole derivative.

The uniqueness of this compound lies in its indole ring structure, which is known for its biological relevance and ability to interact with various molecular targets.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 3-(1-aminocyclopropyl)indole-1-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-10-12(16(17)8-9-16)11-6-4-5-7-13(11)18/h4-7,10H,8-9,17H2,1-3H3

InChI Key

NZCOWXGPOIKZMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3(CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.